Ethyl 2,2,3,3-tetrafluoropropyl carbonate
Overview
Description
Ethyl 2,2,3,3-tetrafluoropropyl carbonate is a chemical compound with the molecular formula C6H8F4O3 . It has a molecular weight of 204.12 .
Synthesis Analysis
The synthesis of Ethyl 2,2,3,3-tetrafluoropropyl carbonate can be achieved through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases . This process leads to the formation of mixtures of bis (2,2,3,3-tetrafluoropropyl) carbonate and alkyl 2,2,3,3-tetrafluoropropyl carbonate .Molecular Structure Analysis
The InChI code for Ethyl 2,2,3,3-tetrafluoropropyl carbonate is1S/C6H8F4O3/c1-2-12-5(11)13-3-6(9,10)4(7)8/h4H,2-3H2,1H3
. The InChI key is DDRDJHHMIJOBDV-UHFFFAOYSA-N
. Chemical Reactions Analysis
The transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol leads to the formation of mixtures of bis (2,2,3,3-tetrafluoropropyl) carbonate and alkyl 2,2,3,3-tetrafluoropropyl carbonate . The best catalyst for the synthesis of alkyl 2,2,3,3-tetrafluoropropyl carbonates was found to be tetramethylammonium hydroxide which ensured 81% selectivity for methyl 2,2,3,3-tetrafluoropropyl carbonate, the conversion of dimethyl carbonate being 50% .Physical And Chemical Properties Analysis
Ethyl 2,2,3,3-tetrafluoropropyl carbonate has a molecular weight of 204.12 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved documents.Scientific Research Applications
Transesterification in Polymer Synthesis
- Ethyl 2,2,3,3-tetrafluoropropyl carbonate is used in transesterification processes with poly(4-vinylphenol) for synthesizing polymers containing carbonate functional groups. This approach demonstrates how varying the carbonate composition impacts the degree of polymer functionalization, with significant potential in material science (Semenova et al., 2020).
Electrolyte Stability in Lithium-Ion Batteries
- Research has explored the use of similar fluorinated carbonates in electrolytes for lithium-ion batteries. For instance, Ethyl-(2,2,2-trifluoroethyl) carbonate (ETFEC), a related compound, improves the self-discharge behavior and high-temperature cycle performance in such batteries, suggesting potential applications for ethyl 2,2,3,3-tetrafluoropropyl carbonate in enhancing battery stability and efficiency (Zheng et al., 2020).
Advancements in High-Voltage Electrolytes
- In the domain of high-voltage lithium-ion batteries, derivatives of ethyl 2,2,3,3-tetrafluoropropyl carbonate, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, have been investigated. They show promise in improving the electrochemical performance of high-voltage batteries, indicating that ethyl 2,2,3,3-tetrafluoropropyl carbonate could similarly enhance battery performance under high-voltage conditions (Wang et al., 2021).
Contributions to Light-Focusing Materials
- The compound has been utilized in the preparation of light-focusing plastic rods, where its incorporation into polymers like diethylene glycol bis(allyl carbonate) leads to significant alterations in the chemical composition and properties of these materials. This suggests potential applications in optics and materials science (Ohtsuka & Terao, 1981).
Application in Reaction Chemistry
- Ethyl 2,2,3,3-tetrafluoropropyl carbonate is involved in various chemical reactions, such as the preparation of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride from tosylate, indicating its role in synthetic chemistry and the development of new reaction pathways (Siry, Ogurok, & Shermolovich, 2014).
Safety And Hazards
While specific safety and hazard information for Ethyl 2,2,3,3-tetrafluoropropyl carbonate is not provided in the retrieved documents, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
properties
IUPAC Name |
ethyl 2,2,3,3-tetrafluoropropyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4O3/c1-2-12-5(11)13-3-6(9,10)4(7)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRDJHHMIJOBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271639 | |
Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |
CAS RN |
277332-97-5 | |
Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=277332-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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